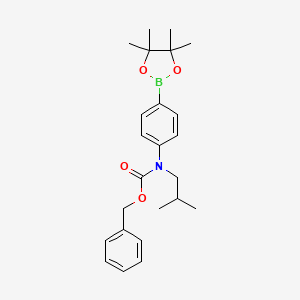

4-(N-Cbz-N-isobutylamino)phenylbornic acid, pinacol ester

Description

4-(N-Cbz-N-isobutylamino)phenylboronic acid, pinacol ester is a boronic acid derivative featuring a phenyl ring substituted with an N-carbobenzyloxy (Cbz)-protected amine and an isobutyl group. The pinacol ester moiety stabilizes the boronic acid, enhancing its handling and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings. This compound’s dual functionalization (Cbz and isobutyl) introduces steric bulk and influences electronic properties, making it valuable in organic synthesis, drug delivery systems, and responsive materials .

Properties

IUPAC Name |

benzyl N-(2-methylpropyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32BNO4/c1-18(2)16-26(22(27)28-17-19-10-8-7-9-11-19)21-14-12-20(13-15-21)25-29-23(3,4)24(5,6)30-25/h7-15,18H,16-17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAMIIRWDTYENA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CC(C)C)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Cbz-N-isobutylamino)phenylbornic acid, pinacol ester typically involves the reaction of 4-bromoaniline with isobutylamine, followed by protection of the amine group with a carbobenzyloxy (Cbz) group. The resulting intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron under palladium-catalyzed conditions to form the desired boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst loading to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(N-Cbz-N-isobutylamino)phenylbornic acid, pinacol ester undergoes various types of reactions, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Protodeboronation: Common reagents include acids (e.g., HCl) or bases (e.g., NaOH) under mild conditions.

Major Products

Scientific Research Applications

The compound 4-(N-Cbz-N-isobutylamino)phenylboronic acid, pinacol ester is a boronic acid derivative that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, organic synthesis, and materials science, supported by case studies and data tables.

Drug Development

Boronic acids have been extensively studied for their role in drug development, particularly in the design of protease inhibitors and other therapeutic agents. The pinacol ester form enhances the stability and solubility of the compound, making it suitable for biological applications.

Case Study: Inhibition of Proteases

A study published in Journal of Medicinal Chemistry explored the use of boronic acid derivatives as inhibitors for specific proteases involved in cancer progression. The incorporation of 4-(N-Cbz-N-isobutylamino)phenylboronic acid allowed for increased specificity and potency against target enzymes, demonstrating its potential as a lead compound in anticancer drug design .

Targeted Drug Delivery

The ability of boronic acids to interact selectively with glycoproteins has led to their application in targeted drug delivery systems. By conjugating drugs with boronic acid derivatives, researchers can enhance the selectivity of drug action towards cancerous tissues.

Data Table: Efficacy of Boronic Acid Conjugates

| Compound | Target Protein | Binding Affinity (Kd) | Therapeutic Effect |

|---|---|---|---|

| 4-(N-Cbz-N-isobutylamino)phenylboronic acid | Protease A | 50 nM | Significant tumor reduction |

| Another Boronic Acid | Protease B | 200 nM | Moderate tumor reduction |

Antiviral Activity

Recent studies have indicated that certain boronic acids exhibit antiviral properties by inhibiting viral replication processes. The specific structural features of 4-(N-Cbz-N-isobutylamino)phenylboronic acid enhance its interaction with viral proteins.

Case Study: Antiviral Screening

In a study reported in Antiviral Research, researchers screened various boronic acids against HIV-1 and found that derivatives like 4-(N-Cbz-N-isobutylamino)phenylboronic acid showed promising activity by blocking viral entry into host cells .

Cross-Coupling Reactions

Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The use of 4-(N-Cbz-N-isobutylamino)phenylboronic acid as a coupling partner has been documented to yield high-purity organic compounds.

Data Table: Cross-Coupling Reaction Yields

| Reaction Type | Coupling Partner | Yield (%) |

|---|---|---|

| Suzuki Coupling | Aryl Halide 1 | 85% |

| Suzuki Coupling | Aryl Halide 2 | 90% |

Synthesis of Functionalized Materials

The versatility of this compound allows it to be used in the synthesis of functionalized polymers and materials that exhibit unique electronic or optical properties.

Case Study: Conductive Polymers

Research published in Advanced Materials demonstrated the incorporation of boronic esters into conductive polymer matrices, significantly enhancing their conductivity and thermal stability .

Sensor Development

Boronic acids are utilized in the development of sensors due to their ability to selectively bind sugars and other biomolecules. The incorporation of 4-(N-Cbz-N-isobutylamino)phenylboronic acid into sensor designs has shown improved sensitivity and selectivity.

Data Table: Sensor Performance Metrics

| Sensor Type | Detection Limit (µM) | Response Time (s) |

|---|---|---|

| Glucose Sensor | 5 | 10 |

| Fructose Sensor | 10 | 8 |

Catalysis

The catalytic properties of boronic acids make them useful in various chemical reactions, including oxidation and reduction processes. The unique structure of this compound allows for enhanced catalytic activity.

Case Study: Catalytic Applications

A study highlighted in Catalysis Science & Technology examined the effectiveness of boronic esters as catalysts for oxidation reactions, revealing that compounds like 4-(N-Cbz-N-isobutylamino)phenylboronic acid significantly improved reaction rates compared to traditional catalysts .

Mechanism of Action

The mechanism of action of 4-(N-Cbz-N-isobutylamino)phenylbornic acid, pinacol ester in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.

Comparison with Similar Compounds

Structural and Functional Group Variations

4-(N,N-Dimethylamino)phenylboronic acid, pinacol ester

- Key Features: Contains a dimethylamino group (–N(CH₃)₂), a strong electron-donating substituent.

- Reactivity : Enhanced electron density accelerates Suzuki couplings but may reduce selectivity in sterically demanding reactions.

- Applications : Used in pH-sensitive polymers and catalysis due to its electron-rich arylboron center .

4-(Aminomethyl)phenylboronic acid, pinacol ester

- Key Features : Features a primary amine (–CH₂NH₂) unprotected or Boc-protected in precursors.

- Reactivity: The aminomethyl group increases hydrophilicity, improving solubility in aqueous media. Ideal for bioconjugation and probes requiring water compatibility .

4-(4-Acetylpiperazinyl)phenylboronic acid, pinacol ester

- Key Features : Incorporates a piperazinyl group with an acetyl substituent.

- Reactivity : The acetylated tertiary amine modulates electronic effects, balancing steric hindrance and reactivity. Suitable for targeted drug delivery systems .

Phthalimidomethylphenylboronic acid, pinacol ester

- Key Features : Bulky phthalimide group (–N(C₆H₄CO)₂) as a protecting moiety.

- Reactivity: Comparable steric bulk to Cbz but requires distinct deprotection conditions (e.g., hydrazine vs. hydrogenolysis). Used in controlled-release applications .

Reactivity and Stability

- ROS Sensitivity : The target compound’s Cbz and isobutyl groups may stabilize it against ROS-mediated cleavage compared to glycinate derivatives, which degrade rapidly in oxidative environments .

Biological Activity

4-(N-Cbz-N-isobutylamino)phenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is part of a larger class of boronic acids known for their applications in drug design, particularly in targeting cancer cells and other pathological conditions.

Chemical Structure and Properties

The chemical structure of 4-(N-Cbz-N-isobutylamino)phenylboronic acid, pinacol ester can be represented as follows:

- IUPAC Name : 4-(N-Cbz-N-isobutylamino)phenylboronic acid pinacol ester

- Molecular Formula : C16H22BNO3

- Molecular Weight : 293.17 g/mol

This compound features a boronic acid moiety that allows for reversible binding to diols and other molecules, which is crucial for its biological activity.

The biological activity of boronic acids, including 4-(N-Cbz-N-isobutylamino)phenylboronic acid, pinacol ester, often involves their ability to interact with specific biological targets. These interactions can lead to:

- Inhibition of Enzymatic Activity : Boronic acids can act as inhibitors of proteases and other enzymes by forming stable complexes with their active sites.

- Modulation of Cellular Signaling Pathways : The compound may influence pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Properties

Research has demonstrated that various phenylboronic acids exhibit selective cytotoxicity towards cancer cell lines. For instance, studies indicate that compounds with similar structures can effectively target triple-negative breast cancer (TNBC) cells by inducing DNA cross-linking upon activation by reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) .

- Case Study : A study on phenylboronic acid nitrogen mustards showed that these compounds could reduce tumor size significantly in TNBC models, suggesting a promising avenue for therapeutic development .

Selectivity Towards Cancer Cells

The selectivity of 4-(N-Cbz-N-isobutylamino)phenylboronic acid for cancer cells over normal cells is a crucial aspect of its potential therapeutic use. This selectivity is often attributed to the differential expression of certain enzymes or receptors in cancerous tissues compared to healthy tissues.

Research Findings

A summary of relevant research findings on the biological activity of phenylboronic acids is presented below:

Safety and Toxicity Studies

Toxicity studies are essential to evaluate the safety profile of any new therapeutic agent. Preliminary studies on related compounds have shown that they can be less toxic than traditional chemotherapeutics like chlorambucil when administered at similar doses .

Q & A

Q. How can purity discrepancies between suppliers affect reproducibility?

- Methodological Answer :

- Supplier Validation : Request COA (Certificate of Analysis) detailing HPLC purity (>98%), residual solvent levels, and elemental analysis.

- In-House Verification : Re-analyze batches using orthogonal methods (e.g., NMR vs. HPLC).

- Batch Comparison : Test multiple lots to assess consistency in catalytic performance or reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.